2-Chlorobenzo[d]oxazole-4-sulfonamide
Description
2-Chlorobenzo[d]oxazole-4-sulfonamide is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a chlorine atom at position 2 and a sulfonamide group at position 4. This structure combines the electron-withdrawing effects of chlorine and the polar, bioactive sulfonamide moiety, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C7H5ClN2O3S |
|---|---|
Molecular Weight |
232.64 g/mol |
IUPAC Name |
2-chloro-1,3-benzoxazole-4-sulfonamide |
InChI |
InChI=1S/C7H5ClN2O3S/c8-7-10-6-4(13-7)2-1-3-5(6)14(9,11)12/h1-3H,(H2,9,11,12) |
InChI Key |
BGIBKAIXIFLDLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)N=C(O2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[d]oxazole-4-sulfonamide typically involves the reaction of 2-aminophenol with chlorosulfonic acid, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like zinc bromide or lead acetate .
Industrial Production Methods: Industrial production of 2-Chlorobenzo[d]oxazole-4-sulfonamide may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzo[d]oxazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Cyclization Reactions: The sulfonamide group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Substitution Products: Various substituted benzoxazoles.
Oxidation Products: Sulfonic acids.
Reduction Products: Amines.
Scientific Research Applications
2-Chlorobenzo[d]oxazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[d]oxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. Additionally, the benzoxazole ring can interact with DNA or proteins, affecting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares 2-Chlorobenzo[d]oxazole-4-sulfonamide with analogous benzo[d]oxazole derivatives, focusing on substituent effects, synthetic utility, and inferred biological relevance.
Table 1: Structural and Functional Comparison of Selected Benzo[d]oxazole Derivatives
Substituent Effects on Reactivity and Solubility
- Sulfonamide vs. Amine : The sulfonamide group (–SO₂NH₂) in the target compound enhances polarity and hydrogen-bonding capacity compared to the amine (–NH₂) in 2-Chlorobenzo[d]oxazol-4-amine. This may improve solubility in polar solvents and bioavailability .
- Carbonitrile (–CN) : The electron-withdrawing nature of the nitrile group in 2-Chlorobenzo[d]oxazole-4-carbonitrile likely increases electrophilicity at the oxazole ring, facilitating nucleophilic substitution reactions .
- Hydroxyl (–OH) : The hydroxyl group in 2-Chlorobenzo[d]oxazol-4-ol may confer acidity (pKa ~10), enabling pH-dependent solubility and metal coordination .
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